N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine
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Overview
Description
N-(2-Methylpropyl)-2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-methanamine is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tetrazole ring and a methanamine group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
Attachment of the Methanamine Group: The methanamine group can be attached through a reductive amination reaction involving a suitable aldehyde and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)-2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the biphenyl core or the tetrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions can be facilitated by reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
N-(2-Methylpropyl)-2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)-2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylpropyl)-2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-methanamine: Unique due to the presence of both a tetrazole ring and a methanamine group.
Biphenyl Derivatives: Compounds with similar biphenyl structures but different functional groups.
Tetrazole Derivatives: Compounds with tetrazole rings but different core structures.
Uniqueness
N-(2-Methylpropyl)-2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-methanamine is unique due to its combination of a biphenyl core, a tetrazole ring, and a methanamine group
Properties
Molecular Formula |
C18H21N5 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-methyl-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C18H21N5/c1-13(2)11-19-12-14-7-9-15(10-8-14)16-5-3-4-6-17(16)18-20-22-23-21-18/h3-10,13,19H,11-12H2,1-2H3,(H,20,21,22,23) |
InChI Key |
GPKSZEHMMDTREI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |
Origin of Product |
United States |
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